Molecular Weight and Lipophilicity Differentiation Against the Cyclopropyl Analog
The target compound (MW 458.55 Da, C₂₂H₂₂N₂O₅S₂) carries a benzyl group that increases molecular weight by 50.06 Da (12.3%) and adds an aromatic ring capable of π‑π interactions relative to the cyclopropyl analog 4-[cyclopropyl(methyl)sulfamoyl]-N-(4-methanesulfonylphenyl)benzamide (MW 408.49 Da, C₁₈H₂₀N₂O₅S₂) . This additional aromatic surface is predicted to enhance binding‑pocket occupancy within the hydrophobic sub‑pocket of the bradykinin B₁ receptor orthosteric site, a region known to accommodate aryl groups in the phenylsulfamoyl benzamide series [1]. The presence of an extra phenyl ring also raises the calculated logP by approximately 1.2–1.5 units (estimated by fragment‑based addition), indicating higher membrane permeability potential.
| Evidence Dimension | Molecular weight and aromatic ring count |
|---|---|
| Target Compound Data | MW 458.55 Da; 3 aromatic rings; benzyl substituent present |
| Comparator Or Baseline | Cyclopropyl analog (CAS 923369-29-3): MW 408.49 Da; 2 aromatic rings; cyclopropyl substituent |
| Quantified Difference | ΔMW = +50.06 Da (+12.3%); additional phenyl ring |
| Conditions | Calculated from molecular formulas; logP estimated by fragment‑based addition |
Why This Matters
A 12.3% larger molecular weight and an extra aromatic ring directly affect binding‑pocket complementarity and pharmacokinetic partitioning, making the benzyl analog a distinct chemical entity for SAR exploration.
- [1] Vago, I., Beke, G., Bozo, E., Farkas, S., Hornok, K., Keseru, G., Schmidt, E., Szentirmay, E., Vastag, M. (Richter Gedeon Nyrt.). Benzamide derivatives as bradykinin antagonists. US Patent 8,481,527 B2. Issued July 9, 2013. View Source
